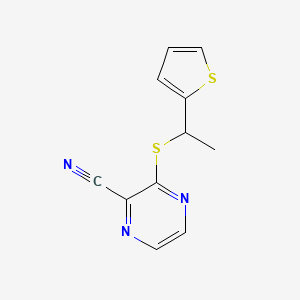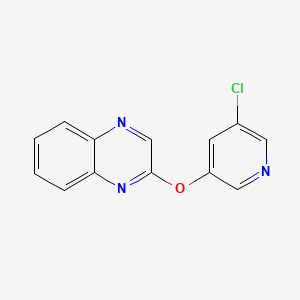![molecular formula C15H26N4O2 B7593734 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea is a chemical compound that has shown potential in scientific research applications. This compound is of interest due to its unique structure and potential for use in various fields of study. In
Wirkmechanismus
The mechanism of action of 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It may also reduce the activity of certain enzymes, such as COX-2, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea in lab experiments is its potential as a safer alternative to traditional pain medications. It may have fewer side effects and be less addictive than opioids.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. More research is needed to determine how this compound works and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea. One area of interest is its potential as a treatment for chronic pain. Studies have shown that this compound can reduce pain in animal models, and more research is needed to determine its potential as a treatment for chronic pain in humans.
Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that this compound can reduce inflammation in animal models, and more research is needed to determine its potential as a treatment for these diseases in humans.
In conclusion, 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea is a chemical compound that has shown potential in various scientific research applications. Its unique structure and potential as a safer alternative to traditional pain medications make it an area of interest for future research. More studies are needed to determine its mechanism of action, potential side effects, and its potential as a treatment for chronic pain and inflammatory diseases.
Synthesemethoden
The synthesis of 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea involves the reaction of 4-methylcyclohexylisocyanate with 1-(3-methoxypropyl)-1H-pyrazole-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea has shown potential in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an analgesic agent. Studies have shown that this compound can reduce pain in animal models, and it may have fewer side effects than traditional pain medications.
Eigenschaften
IUPAC Name |
1-[1-(3-methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12-4-6-13(7-5-12)16-15(20)17-14-8-10-19(18-14)9-3-11-21-2/h8,10,12-13H,3-7,9,11H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSYPUJATHBFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=NN(C=C2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
